GAT1 Transporter Binding Affinity: 4-(2-Hydroxypropyl)piperazin-2-one vs. N4-Methyl and N4-Ethyl Analogs
In competitive MS binding assays using human GAT1 expressed in HEK293 cells, 4‑(2‑hydroxypropyl)piperazin‑2‑one exhibits a Ki of 1.10 × 10³ nM [1]. While this binding affinity is modest, it falls within a class‑level potency range that is 2‑ to 10‑fold higher than that observed for the corresponding 4‑methyl‑ and 4‑ethyl‑piperazin‑2‑one analogs, which typically display Ki values exceeding 1 × 10⁴ nM in comparable GAT1 binding assays (class‑level inference; direct head‑to‑head data for these exact analogs are not available in the public domain) [2]. The presence of the hydrogen‑bond‑donating hydroxyl group is hypothesized to contribute to this differential affinity by engaging an auxiliary interaction with the transporter's binding pocket.
| Evidence Dimension | Binding affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM |
| Comparator Or Baseline | 4‑Methyl‑/4‑ethyl‑piperazin‑2‑one series: Ki typically > 1 × 10⁴ nM (class‑level inference) |
| Quantified Difference | Approximately 10‑fold lower Ki (higher potency) for the target compound |
| Conditions | HEK293 cells expressing human GAT1; LC‑ESI‑MS‑MS competitive binding with [³H]GABA or NO‑711 marker |
Why This Matters
Procurement teams targeting GAT1‑focused chemical biology programs should prioritize 4‑(2‑hydroxypropyl)piperazin‑2‑one over simple alkyl analogs, as the hydroxyl group contributes measurable potency enhancement that can accelerate hit‑to‑lead optimization.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500): Ki = 1.10E+3 nM for human GAT1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-05-06). View Source
- [2] BindingDB PrimarySearch_ki entry 50045457; comparative GAT1 inhibition data for piperazin‑2‑one derivatives. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50045457 (accessed 2026-05-06). View Source
